Acetyl-D-Homophenylalanine
Overview
Description
Mechanism of Action
Target of Action
Acetyl-D-Homophenylalanine is a derivative of the amino acid phenylalanine . The primary targets of phenylalanine derivatives are often enzymes involved in various metabolic pathways . .
Mode of Action
These compounds typically interact with their targets by binding to the active site of the enzyme, thereby influencing the enzyme’s activity .
Biochemical Pathways
Phenylalanine and its derivatives, including this compound, are involved in several biochemical pathways. One such pathway is the phenylalanine and phenylacetate catabolic pathway, which is used by bacteria to metabolize aromatic compounds . In this pathway, intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase .
Pharmacokinetics
It is known that the compound is a white crystal that should be stored at 0-8°c . Its molecular weight is 221.26
Result of Action
Phenylalanine derivatives are generally involved in various metabolic processes, and their action can influence these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-D-Homophenylalanine can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures. For instance, kidney acetone powders from various mammals have been used to resolve N-acetyl-DL-homophenylalanine into its enantiomers . Another method involves the biocatalytic synthesis using phenylalanine dehydrogenase and formate dehydrogenase, which provides high enantioselectivity and efficiency .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their sustainability and cost-effectiveness. These methods typically involve the use of genetically modified enzymes to enhance substrate loading and cofactor utilization, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Acetyl-D-Homophenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetyl-D-Homophenylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biocatalysis.
Comparison with Similar Compounds
Homophenylalanine: The non-acetylated form, which lacks the acetyl group.
Phenylalanine: A standard amino acid with a similar structure but without the extended carbon chain.
N-Acetyl-D-Phenylalanine: Similar in structure but with a different side chain.
Uniqueness: Acetyl-D-Homophenylalanine is unique due to its acetylated amino group and extended carbon chain, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of chiral molecules and pharmaceuticals .
Properties
IUPAC Name |
(2R)-2-acetamido-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZAOFOKXXEOB-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384357 | |
Record name | Acetyl-D-Homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63393-59-9 | |
Record name | Acetyl-D-Homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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